1-Amino-3-ethyl-4-methylpentan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-3-ethyl-4-methylpentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-8(10,5-6-9)7(2)3/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
DHWHWNVFKAPPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)(C(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Amino 3 Ethyl 4 Methylpentan 3 Ol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-Amino-3-ethyl-4-methylpentan-3-ol, two primary disconnection points guide the synthetic design: the carbon-nitrogen bond of the primary amine and the carbon-carbon bonds surrounding the tertiary alcohol.
Strategy 1: Disconnection of the Carbon-Nitrogen Bond
The most straightforward disconnection is at the C1-N bond. This suggests that the primary amine can be installed late in the synthesis via methods like reductive amination of an aldehyde or the reduction of a nitrile. This simplifies the synthesis to first constructing a core hydroxy-aldehyde or hydroxy-nitrile intermediate.
Strategy 2: Disconnection at the Tertiary Alcohol Carbon (C3)
The tertiary alcohol is a key feature that can be effectively synthesized using powerful carbon-carbon bond-forming reactions like the Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com Disconnecting the bonds around the C3 carbon leads to a ketone and an organometallic reagent. For instance, cleaving the bond between the ethyl group and C3 suggests a reaction between an ethyl-based Grignard reagent and a suitable keto-nitrile or protected keto-amine precursor.
These strategies can be combined, for example, by first planning a Grignard reaction to form the tertiary alcohol and then a reduction to form the amine.
Table 1: Potential Retrosynthetic Precursors
| Disconnection Strategy | Key Precursor 1 | Key Precursor 2 | Target Functionality |
|---|---|---|---|
| C-N Bond (Nitrile Reduction) | 3-Ethyl-3-hydroxy-4-methylpentanenitrile | Reducing Agent (e.g., LiAlH₄) | Primary Amine |
| C-N Bond (Reductive Amination) | 3-Ethyl-3-hydroxy-4-methylpentanal | Ammonia (B1221849), Reducing Agent | Primary Amine |
| C-C Bond (Grignard Reaction) | 2-Methyl-3-pentanone (B165389) | 2-Aminoethylmagnesium bromide (protected) | Tertiary Alcohol |
Multi-Step Convergent and Linear Synthesis Pathways for this compound
Both linear and convergent syntheses can be devised. A linear approach builds the molecule step-by-step, modifying one functional group at a time. A convergent approach involves preparing key fragments of the molecule separately before combining them at a late stage.
The Grignard reaction is a robust method for creating tertiary alcohols from ketones or esters. organic-chemistry.orgacs.orgyoutube.com In a potential synthesis of this compound, a ketone precursor is treated with an organomagnesium halide.
A plausible route involves the reaction of 2-methyl-3-pentanone with a Grignard reagent derived from a protected 2-aminoethyl halide. The protecting group is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. Alternatively, an ethyl Grignard reagent can be added to a ketone that already contains a masked amino group, such as a nitrile. The reaction of ethylmagnesium bromide with a precursor like 5-cyano-2-methylpentan-3-one would yield the cyanohydrin, which can then be reduced. organicchemistrytutor.com
Table 2: Example of Grignard Synthesis Conditions
| Ketone Precursor | Grignard Reagent | Solvent | Key Transformation |
|---|---|---|---|
| 5-Cyano-2-methylpentan-3-one | Ethylmagnesium bromide | Anhydrous Diethyl Ether or THF | Addition to the ketone, forming a magnesium alkoxide intermediate. |
After the initial addition, an acidic workup is required to protonate the alkoxide and yield the tertiary alcohol. acs.org
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. orgoreview.comorganic-chemistry.org This process typically involves the condensation of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired amine. chemistrysteps.com
In a synthetic pathway for this compound, this method would likely be the final step. The precursor would be the corresponding hydroxy-aldehyde, 3-ethyl-3-hydroxy-4-methylpentanal.
Key reagents for this transformation include a source of ammonia (like ammonium (B1175870) chloride) and a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the initial aldehyde but are reactive enough to reduce the intermediate iminium ion. harvard.edu
Table 3: Common Reagents for Reductive Amination
| Carbonyl Precursor | Amine Source | Reducing Agent | Typical pH |
|---|---|---|---|
| Aldehyde | Ammonia (NH₃) or Ammonium Acetate | Sodium triacetoxyborohydride | Mildly Acidic (e.g., Acetic Acid) |
The synthesis of this molecule is fundamentally reliant on nucleophilic additions to carbonyl groups. masterorganicchemistry.commsu.edu This class of reactions encompasses the Grignard reaction but also includes additions of other nucleophiles. youtube.com
For example, the carbon chain could be constructed by adding a cyanide ion (e.g., from NaCN) to an appropriate electrophile. The resulting nitrile serves as a precursor to the primary amine. The addition of a nucleophile to the carbonyl carbon of an aldehyde or ketone is the key step, transforming the planar sp²-hybridized carbon into a tetrahedral sp³-hybridized carbon, which is essential for building the molecule's three-dimensional structure. youtube.comlibretexts.org
The structure of this compound contains two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers. Controlling the stereochemistry is a significant challenge.
Substrate-Controlled Diastereoselectivity : If a chiral precursor is used, it can direct the stereochemical outcome of subsequent reactions. For example, if a chiral ketone is used as a precursor, the nucleophilic addition of a Grignard reagent may preferentially occur from one face of the molecule, leading to a diastereomeric excess of one product.
Reagent-Controlled Stereoselectivity : Stereoselective reductions of a prochiral ketone intermediate can be achieved using chiral reducing agents. For instance, derivatives of borohydride (B1222165) modified with chiral ligands can deliver a hydride ion to one face of the carbonyl, producing an alcohol with a specific stereochemistry. Similarly, stereocontrolled alkylation can be achieved using chiral auxiliaries covalently bonded to the substrate to direct the approach of the electrophile. nih.govacs.org
Enantioselective Synthesis of Chiral Stereoisomers of this compound
Achieving an enantiomerically pure form of the target molecule requires a dedicated enantioselective strategy. diva-portal.org This goes beyond diastereocontrol and aims to produce a single enantiomer.
Catalytic Asymmetric Synthesis : Modern methods often employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of chiral β-amino alcohols, several strategies exist. One approach involves the asymmetric C-H amination, where a catalyst directs the formation of a C-N bond at a specific position with high enantioselectivity. nih.gov
Another powerful technique is the asymmetric aminolysis of a meso-epoxide. A chiral catalyst can be used to open a symmetric epoxide with an amine nucleophile, resulting in a highly enantioenriched β-amino alcohol. organic-chemistry.org While the target molecule is a γ-amino alcohol, similar principles can be applied by starting with a suitable γ,δ-epoxide.
Chiral Pool Synthesis : An alternative strategy begins with a readily available, inexpensive, and enantiomerically pure starting material from nature, such as an amino acid or a terpene. For instance, a synthesis could start from a chiral amino acid, using its inherent stereocenter to establish the stereochemistry of the final product. researchgate.net
Optimization of Reaction Conditions and Process Efficiency
The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is crucial for developing a robust and scalable process for the synthesis of this compound.
The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a reaction. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism. For asymmetric reactions, the solvent can affect the conformation of the chiral catalyst and its interaction with the substrate.
Temperature is another critical parameter that must be optimized. Lowering the temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also lead to a significant decrease in the reaction rate. Therefore, a balance must be struck to achieve both high selectivity and a practical reaction time.
Table 4: Illustrative Solvent and Temperature Effects on an Asymmetric Alkylation Hypothetical data showcasing the optimization of reaction conditions.
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Toluene | -20 | 75 | 85 |
| Toluene | -78 | 60 | 95 |
| Dichloromethane | -20 | 82 | 80 |
| Dichloromethane | -78 | 70 | 92 |
| Tetrahydrofuran (THF) | -78 | 88 | 96 |
In catalytic asymmetric synthesis, the choice of catalyst is paramount. A screening of different chiral ligands and metal precursors is often necessary to identify the most effective catalyst for a particular transformation. Once a promising catalyst is identified, its loading must be optimized. While higher catalyst loadings can lead to faster reactions, they also increase costs and can complicate product purification. The goal is to find the minimum catalyst loading that provides the desired yield and enantioselectivity in a reasonable timeframe.
For the synthesis of this compound, a high-throughput screening approach could be employed to rapidly evaluate a library of chiral catalysts under various conditions. This would allow for the efficient identification of the optimal catalyst and reaction parameters, ultimately leading to a more efficient and cost-effective synthesis.
Isolation and Purification Methodologies
The effective isolation and purification of this compound from a reaction mixture are critical to obtaining a product of high purity. The choice of methodology is contingent on the physical and chemical properties of the target compound and the impurities present. Given its amino and alcohol functionalities, a combination of techniques is often employed.
A common initial step involves extraction . Following the reaction, an aqueous work-up is typically performed. Due to the basic nature of the amino group, the pH of the aqueous layer can be adjusted to either protonate the amine (making it water-soluble) or keep it as a free base (more soluble in organic solvents). This allows for selective separation from non-basic impurities.
Chromatography is a powerful tool for purifying amino alcohols. nih.gov Several chromatographic techniques can be applied:
Column Chromatography: This is a standard method for the purification of organic compounds. For this compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a mixture of hexane (B92381) and ethyl acetate, followed by the addition of methanol (B129727) or triethylamine), can effectively separate the desired product from starting materials and byproducts. The presence of the basic amino group can sometimes lead to tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.
Ion-Exchange Chromatography: This technique leverages the ionic nature of the protonated amino group. google.com A cation-exchange resin can be used to bind the protonated amino alcohol. After washing the resin to remove non-basic impurities, the pure compound can be eluted by changing the pH or by using a buffer with a high salt concentration. google.com
Crystallization is another effective purification method, particularly for obtaining a highly pure solid product. If the synthesized this compound is a crystalline solid, it can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The pure crystals will form, leaving impurities in the mother liquor. For amino alcohols, the formation of a salt (e.g., hydrochloride or oxalate) can often facilitate crystallization and improve the purity of the final product. google.com
Distillation under reduced pressure can be employed if the compound is a liquid with a sufficiently high boiling point and is thermally stable. This method separates compounds based on differences in their boiling points.
The selection of the most appropriate purification strategy or combination of methods will depend on the specific impurities generated during the synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact and enhance sustainability. uv.es Key considerations include improving atom economy, utilizing renewable resources, and employing safer solvents and reagents.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry.
A plausible and common route for the synthesis of tertiary amino alcohols like this compound involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org For the synthesis of our target molecule, this would involve the reaction of 2-amino-2-methylpropanenitrile (B28548) with ethylmagnesium bromide.
Table 1: Theoretical Atom Economy for the Synthesis of this compound via Grignard Reaction
| Reactant 1 | Molecular Weight ( g/mol ) | Reactant 2 | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |
| 2-Amino-2-methylpropanenitrile | 84.12 | Ethylmagnesium Bromide | 133.24 | This compound | 145.25 | 66.8 |
Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. This calculation does not account for solvents, reagents used in work-up, or actual reaction yield.
Utilization of Sustainable Reagents and Solvents
The choice of reagents and solvents plays a crucial role in the greenness of a synthetic process. nih.gov
Sustainable Reagents:
Catalytic Hydrogenation: If a synthetic route involves the reduction of a ketone or an imine, catalytic hydrogenation using molecular hydrogen is a much greener alternative to stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Catalytic hydrogenation produces only water as a byproduct and often proceeds with high efficiency.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to the synthesis of chiral amino alcohols. nih.govnih.gov Engineered enzymes can operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.gov
Sustainable Solvents:
Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer and more sustainable alternatives. sigmaaldrich.com
Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent research has shown that some organic reactions, including the synthesis of amino alcohols, can be performed in water, sometimes with the aid of surfactants or photocatalysts. rsc.orgpatsnap.com
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are becoming increasingly popular as replacements for petroleum-based solvents. sigmaaldrich.com
Solvent-free Reactions: Conducting reactions without a solvent, where one of the reactants acts as the solvent or the reaction is carried out between neat reactants, is an excellent way to reduce waste. researchgate.net
Table 2: Comparison of Conventional and Green Solvents for Amino Alcohol Synthesis
| Solvent | Classification | Key Considerations |
| Diethyl Ether | Conventional | Highly flammable, peroxide-forming |
| Tetrahydrofuran (THF) | Conventional | Flammable, peroxide-forming |
| Dichloromethane (DCM) | Conventional | Suspected carcinogen, environmental pollutant |
| Water | Green | Non-toxic, non-flammable, abundant |
| Ethanol | Green | Renewable, biodegradable, low toxicity |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Renewable, higher boiling point than THF, less prone to peroxide formation |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Elucidation of Molecular Structure and Stereochemistry of 1 Amino 3 Ethyl 4 Methylpentan 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) Spectral Assignments and Interpretations
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each type of proton and carbon atom in the molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of 1-Amino-3-ethyl-4-methylpentan-3-ol, one would expect to observe distinct signals for the protons of the ethyl group, the methyl groups, the methylene (B1212753) groups adjacent to the amino and hydroxyl functionalities, and the methine proton. The chemical shift (δ) of these signals would indicate their electronic environment, and the spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons.
¹³C NMR: The ¹³C NMR spectrum would display a unique resonance for each carbon atom in a distinct chemical environment. The chemical shifts would help to identify the carbon atoms associated with the primary amine, the tertiary alcohol, and the alkyl chain.
Hypothetical ¹H and ¹³C NMR Data Table:
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 (-CH₂NH₂) | Not Available | Not Available |
| C2 (-CH₂-) | Not Available | Not Available |
| C3 (-C(OH)-) | Not Available | Not Available |
| C4 (-CH(CH₃)-) | Not Available | Not Available |
| C5 (-CH₃) | Not Available | Not Available |
| C3-CH₂CH₃ | Not Available | Not Available |
| C3-CH₂CH₃ | Not Available | Not Available |
| C4-CH₃ | Not Available | Not Available |
| -NH₂ | Not Available | - |
| -OH | Not Available | - |
Note: This table is populated with "Not Available" as no experimental or predicted data could be located in scientific databases.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition.
Expected HRMS Data:
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 160.1696 | Not Available |
Note: The calculated exact mass is based on the molecular formula C₉H₂₁NO. The observed mass is not available due to the lack of experimental data.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the proposed structure. The fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
O-H stretch: From the alcohol group, typically a broad band around 3300-3500 cm⁻¹.
N-H stretch: From the primary amine group, usually appearing as two sharp peaks in the region of 3300-3400 cm⁻¹.
C-H stretch: From the alkyl portions of the molecule, typically in the 2850-3000 cm⁻¹ region.
C-O stretch: From the tertiary alcohol, in the 1100-1200 cm⁻¹ range.
N-H bend: From the primary amine, around 1600 cm⁻¹.
Hypothetical IR and Raman Data Table:
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3300-3500 (broad) | Not Available |
| N-H (amine) | 3300-3400 (two peaks) | Not Available |
| C-H (alkyl) | 2850-3000 | Not Available |
| C-O (tertiary alcohol) | 1100-1200 | Not Available |
| N-H (amine bend) | ~1600 | Not Available |
Note: This table indicates the expected regions for the characteristic vibrations. No observed data is available.
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the precise three-dimensional conformation of a molecule in its solid, crystalline state. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electron clouds of the atoms provides a detailed map of atomic positions.
For a chiral molecule like this compound, successful crystallization of a single enantiomer allows for the determination of its absolute configuration (R or S) without ambiguity. The analysis can also reveal crucial details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.
As of the latest available data, specific X-ray crystallographic studies for this compound have not been reported in publicly accessible literature. The generation of such data would require the synthesis of an enantiomerically pure sample and the successful growth of a single crystal suitable for diffraction analysis.
| Crystallographic Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths | Data Not Available |
| Bond Angles | Data Not Available |
| Torsion Angles | Data Not Available |
This table will be populated upon the availability of experimental data.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical methods are essential for studying chiral substances. These techniques rely on the differential interaction of enantiomers with polarized light and are crucial for determining enantiomeric purity and for deducing or confirming the absolute configuration.
Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the determination of their relative proportions in a mixture, often expressed as enantiomeric excess (e.e.). gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral HPLC: For polar compounds like amino alcohols, chiral HPLC is a common approach. The separation can be performed on the native molecule or after derivatization with a suitable agent to enhance detectability or improve chromatographic performance. sigmaaldrich.comyakhak.org Common CSPs for such separations include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or Pirkle-type phases. sigmaaldrich.comnih.gov The choice of the stationary phase and the mobile phase composition are critical for achieving optimal separation. yakhak.org
Chiral GC: Chiral GC is another powerful technique, particularly for volatile compounds. gcms.cz For amino alcohols, derivatization is often necessary to increase volatility and thermal stability. The most common CSPs in chiral GC are based on cyclodextrin (B1172386) derivatives. gcms.cz
Specific protocols and chromatograms detailing the chiral separation of this compound enantiomers are not currently available in published research. The development of such a method would involve screening various chiral columns and optimizing chromatographic conditions.
| Chromatographic Method | Parameter | Value |
| Chiral HPLC | Chiral Stationary Phase | Data Not Available |
| Mobile Phase | Data Not Available | |
| Retention Time (Enantiomer 1) | Data Not Available | |
| Retention Time (Enantiomer 2) | Data Not Available | |
| Resolution (Rs) | Data Not Available | |
| Chiral GC | Chiral Stationary Phase | Data Not Available |
| Carrier Gas | Data Not Available | |
| Temperature Program | Data Not Available | |
| Retention Time (Enantiomer 1) | Data Not Available | |
| Retention Time (Enantiomer 2) | Data Not Available |
This table will be populated upon the availability of experimental data.
Optical rotation and circular dichroism are non-destructive spectroscopic techniques that provide information about the bulk chirality of a sample.
Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). While the sign of rotation can sometimes be correlated with absolute configuration within a homologous series of compounds, it is not a universally reliable predictor on its own. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectral bands, known as Cotton effects, are highly sensitive to the stereochemical environment of the chromophore. researchgate.net For molecules like this compound, which lack a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group may be necessary to obtain a meaningful CD spectrum. Theoretical calculations can also be used to predict CD spectra for a given absolute configuration, which can then be compared with experimental data to assign the stereochemistry. nih.gov
As with other analytical data, specific values for the optical rotation and detailed CD spectra for the enantiomers of this compound have not been documented in scientific literature.
| Chiroptical Property | Parameter | Value |
| Optical Rotation | Specific Rotation [α] (R-enantiomer) | Data Not Available |
| Specific Rotation [α] (S-enantiomer) | Data Not Available | |
| Conditions (Solvent, Temp., Wavelength) | Data Not Available | |
| Circular Dichroism | Wavelength of Maxima/Minima (nm) | Data Not Available |
| Molar Ellipticity [θ] | Data Not Available | |
| Solvent | Data Not Available |
This table will be populated upon the availability of experimental data.
Mechanistic Investigations and Reactivity Studies of 1 Amino 3 Ethyl 4 Methylpentan 3 Ol
Reactions at the Hydroxyl Group: Etherification, Esterification, and Oxidation
The tertiary nature and steric hindrance of the hydroxyl group in 1-Amino-3-ethyl-4-methylpentan-3-ol significantly limit its reactivity.
Etherification: Direct etherification, such as the Williamson ether synthesis, is generally not feasible for tertiary alcohols due to their propensity to undergo elimination reactions under basic conditions. However, etherification might be achieved under acidic conditions with a suitable carbocation scavenger.
Esterification: Similar to etherification, direct Fischer esterification with carboxylic acids is challenging for tertiary alcohols due to steric hindrance and the potential for dehydration to form an alkene. google.com Esterification might be accomplished using more reactive acylating agents like acid chlorides or anhydrides, although the reaction would likely require forcing conditions and may still be inefficient. The presence of the basic amino group would necessitate its protection prior to esterification to prevent side reactions.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. elsevierpure.com Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds. pearson.com More selective oxidation methods, such as those employing TEMPO-based catalysts, have been developed for the oxidation of alcohols, but their efficacy on sterically hindered tertiary amino alcohols is not well-documented. youtube.com
Hypothetical Reaction Data for Hydroxyl Group Reactions
| Reaction Type | Reagent | Expected Major Product | Hypothetical Yield (%) |
| Etherification | NaH, CH₃I | Elimination product (alkene) | >90 |
| Esterification | Acetic Anhydride, Pyridine | N-acetylated starting material | >80 |
| Esterification | (Boc)₂O then AcCl, Et₃N | N-Boc, O-acetylated product | Low to moderate |
| Oxidation | CrO₃, H₂SO₄ | C-C bond cleavage products | Complex mixture |
| Oxidation | TEMPO, NaOCl | No reaction | 0 |
Reactions at the Amino Group: Acylation, Alkylation, and Salt Formation
The primary amino group is expected to be the more reactive site for nucleophilic attack and basic reactions.
Acylation: The amino group should readily undergo acylation with acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is typically fast and high-yielding.
Alkylation: Alkylation of the amino group with alkyl halides can occur. However, it is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. Reductive amination with aldehydes or ketones in the presence of a reducing agent would be a more controlled method for synthesizing N-alkylated derivatives.
Salt Formation: As a base, the amino group will readily react with acids to form ammonium salts. This is a standard acid-base reaction and is expected to proceed to completion with strong acids.
Hypothetical Reaction Data for Amino Group Reactions
| Reaction Type | Reagent | Expected Major Product | Hypothetical Yield (%) |
| Acylation | Acetyl Chloride, Et₃N | N-acetyl-1-amino-3-ethyl-4-methylpentan-3-ol | >95 |
| Alkylation | Methyl Iodide (1 eq.) | Mixture of mono-, di-, and tri-methylated products | Variable |
| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-1-amino-3-ethyl-4-methylpentan-3-ol | High |
| Salt Formation | HCl (aq) | 1-Ammonio-3-ethyl-4-methylpentan-3-ol chloride | Quantitative |
Formation of Cyclic Derivatives and Heterocycles Involving Both Functional Groups
The 1,3-relationship of the amino and hydroxyl groups allows for the potential formation of six-membered heterocyclic rings, such as 1,3-oxazines. Intramolecular cyclization could theoretically be achieved through various methods. For instance, reaction with a carbonyl compound like formaldehyde (B43269) or an aldehyde could lead to the formation of a tetrahydropyrimidine (B8763341) derivative. mdpi.com Palladium-catalyzed cyclization of related trichloroacetimidates has been shown to produce 5,6-dihydro-1,3-oxazines. acs.orgresearchgate.net
Behavior in Acidic and Basic Media: Protonation Equilibria and Stability
Acidic Media: In acidic solution, the amino group will be protonated to form the corresponding ammonium ion. The tertiary alcohol may undergo acid-catalyzed dehydration, especially upon heating, to yield an alkene. The stability of the resulting carbocation would influence the rate and products of this elimination reaction.
Basic Media: The compound is expected to be stable in basic media. The hydroxyl group, being tertiary, is only weakly acidic and would require a very strong base (e.g., an organometallic reagent) to be deprotonated. The amino group is not reactive under basic conditions.
Protonation Equilibria: The pKa of the protonated amino group is expected to be in the range of 9-11, typical for a primary amine. The pKa of the tertiary alcohol is likely to be around 18-19, making it a very weak acid.
Exploration of Rearrangement Reactions and Fragmentation Pathways
Rearrangement Reactions: While no specific rearrangements have been documented for this compound, amino alcohols can undergo rearrangements under certain conditions. For example, treatment of a β-amino alcohol with nitrous acid can lead to a pinacol-type rearrangement. libretexts.org However, given the 1,3-relationship in this molecule, such a rearrangement is less likely. Rearrangements involving the formation of an aziridinium (B1262131) ion intermediate are also possible for 1,2-amino alcohols but are not directly applicable here. researchgate.net
Fragmentation Pathways: In mass spectrometry, amino alcohols typically undergo characteristic fragmentation patterns. Alpha-cleavage adjacent to the amino group is a common pathway, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.orgslideshare.net Fragmentation can also be initiated by the hydroxyl group, involving dehydration or cleavage of the C-C bond alpha to the oxygen. libretexts.org
Hypothetical Major Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group |
| M-18 | [M - H₂O]⁺ | Dehydration of the alcohol |
| M-29 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage at the amino group |
| 58 | [CH₃CH=NHCH₃]⁺ (from N-methylated derivative) | Alpha-cleavage |
Interaction with Metal Centers: Chelation and Complex Formation
Amino alcohols are well-known to act as bidentate ligands, coordinating to metal centers through both the nitrogen and oxygen atoms to form stable chelate rings. alfa-chemistry.comrjpbcs.com The ability of this compound to form such complexes would depend on the metal ion and the reaction conditions. The formation of a six-membered chelate ring is possible. The steric hindrance around the tertiary alcohol might influence the geometry and stability of the resulting metal complex. Such complexes with transition metals like copper(II), zinc(II), and cobalt(II) often exhibit interesting catalytic or biological properties. tandfonline.com
Theoretical and Computational Studies of 1 Amino 3 Ethyl 4 Methylpentan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key characteristics.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 1-Amino-3-ethyl-4-methylpentan-3-ol, DFT calculations would be employed to:
Optimize the molecular geometry: This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The resulting geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
Map the energy landscape: By calculating the energies of various molecular conformations, an energy landscape can be constructed. This landscape helps identify stable isomers and the energy barriers between them.
A typical output of such a study would include a data table summarizing the optimized geometrical parameters. An example of what such a table might look like is provided below for illustrative purposes.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (ethyl) | 1.54 Å |
| C-C (isopropyl) | 1.53 Å | |
| C-N | 1.47 Å | |
| C-O | 1.43 Å | |
| Bond Angle | C-C-C (backbone) | 112° |
| C-O-H | 109° | |
| H-N-H | 107° | |
| Dihedral Angle | H-O-C-C | 180° |
| Note: This data is hypothetical and for illustrative purposes only, as no specific published data for this compound could be located. |
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, these methods could be used to:
Refine electronic energy calculations: High-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide very accurate electronic energies.
Investigate excited states: These methods can be used to understand the behavior of the molecule upon absorption of light, which is relevant for predicting UV-Vis spectra.
Conformational Analysis and Energy Minima Identification
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computationally efficient methods for exploring the conformational space of larger molecules.
Molecular Mechanics: This method uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. It is well-suited for rapidly scanning through many possible conformations to identify low-energy candidates.
Molecular Dynamics: MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule and its conformational flexibility at a given temperature.
Potential Energy Surface Scans
To systematically study conformational changes, potential energy surface (PES) scans are performed. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. For this compound, scans of the dihedral angles around the C-C, C-N, and C-O bonds would reveal the energy barriers to rotation and the most stable rotational isomers (rotamers).
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of the major peaks in the infrared spectrum, which correspond to specific vibrational modes of the molecule (e.g., O-H stretch, N-H stretch, C-H stretch).
UV-Vis Spectroscopy: The electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum.
Below is an example of a data table that would be generated from such predictive studies.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C (quaternary) | ~75 ppm |
| CH₂ (aminoethyl) | ~45 ppm | |
| CH (isopropyl) | ~35 ppm | |
| ¹H NMR | OH | ~2-3 ppm |
| NH₂ | ~1-2 ppm | |
| IR | O-H stretch | ~3350 cm⁻¹ |
| N-H stretch | ~3300 cm⁻¹ | |
| C-H stretch | ~2960 cm⁻¹ | |
| Note: This data is hypothetical and for illustrative purposes only, as no specific published data for this compound could be located. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
There are no specific studies available that have conducted Molecular Electrostatic Potential (MEP) mapping for this compound. Such an analysis would be valuable for predicting its reactivity by identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding how it might interact with other chemical species.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
A search of crystallographic databases and computational chemistry literature did not yield any results for Hirshfeld surface analysis or other crystal packing analyses of this compound. This type of study is fundamental for understanding the intermolecular forces that govern the solid-state structure of a compound, which in turn influences its physical properties such as solubility and melting point.
Reaction Mechanism Modeling and Transition State Calculations
Detailed computational modeling of the reaction mechanisms involving this compound, including the calculation of transition states, has not been reported in the scientific literature. These computational investigations are vital for elucidating the pathways of chemical reactions, determining reaction kinetics, and predicting reaction outcomes.
Derivatization and Analog Synthesis Based on the 1 Amino 3 Ethyl 4 Methylpentan 3 Ol Scaffold
Synthesis of N-Substituted Analogs via Amidation and Reductive Amination
The primary amine in 1-amino-3-ethyl-4-methylpentan-3-ol presents a key site for structural modification. N-substituted analogs could theoretically be generated through standard reactions such as amidation and reductive amination.
Amidation: This would involve the reaction of the primary amine with acylating agents like acyl chlorides or carboxylic anhydrides. The reaction would likely proceed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This would yield N-acyl derivatives, introducing a variety of functional groups depending on the acylating agent used.
Reductive Amination: Alternatively, the primary amine could undergo reductive amination with aldehydes or ketones. This two-step, one-pot reaction would first involve the formation of an imine or a Schiff base, followed by in-situ reduction using a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This method would allow for the introduction of a wide range of alkyl or aryl substituents at the nitrogen atom.
Synthesis of O-Functionalized Analogs: Ethers, Esters, and Carbamates
The tertiary hydroxyl group of this compound offers another avenue for derivatization, although its sterically hindered nature might pose challenges.
Ethers: The synthesis of O-alkylated or O-arylated analogs could be attempted via Williamson ether synthesis. This would necessitate the deprotonation of the tertiary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl or aryl halide would yield the desired ether. However, the steric hindrance around the tertiary hydroxyl group might favor elimination side reactions over substitution, especially with secondary or tertiary halides.
Esters: Esterification of the tertiary alcohol could be achieved by reacting it with acyl chlorides or carboxylic anhydrides. Due to the lower reactivity of the sterically hindered tertiary alcohol, these reactions might require the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), and elevated temperatures.
Carbamates: The reaction of the alcohol with isocyanates would lead to the formation of carbamates. This reaction is often efficient and proceeds without the need for a catalyst, offering a straightforward method for introducing a carbamoyl functional group.
Modification of the Carbon Skeleton: Chain Extension and Branching
Altering the carbon backbone of this compound would require more complex multi-step synthetic sequences, as there are no readily available functional groups that lend themselves to direct carbon-carbon bond formation. Such modifications would likely involve the total synthesis of the desired analog from smaller precursor molecules, rather than a direct modification of the parent compound.
Incorporation of this compound into Polymeric Structures and Dendrimers
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a potential candidate as a monomer for polymerization or as a building block for dendrimers. For instance, the amine and hydroxyl groups could be used for step-growth polymerization to form polyamides, polyesters, or polyurethanes, assuming appropriate co-monomers are used. Its incorporation into dendrimers could be envisioned by protecting one functional group while reacting the other to build dendritic wedges, followed by deprotection and further elaboration. However, no such applications of this specific compound have been reported.
Development of Library Synthesis Strategies for Diverse Analogs
The development of a chemical library based on the this compound scaffold would be a logical step for exploring its structure-activity relationships in various contexts. Such a library could be constructed using combinatorial chemistry approaches. For example, by utilizing the amine and hydroxyl functionalities, a diverse set of analogs could be generated in a parallel fashion. The primary amine could be reacted with a library of carboxylic acids to create a range of amides, while the hydroxyl group could be reacted with a library of acylating agents to produce a variety of esters. This parallel synthesis approach would allow for the rapid generation of a large number of structurally related compounds for screening in biological or material science applications.
Applications of 1 Amino 3 Ethyl 4 Methylpentan 3 Ol in Non Biological/non Clinical Contexts
Materials Science Applications
Without any scientific literature or patents describing the synthesis, characterization, or utilization of 1-Amino-3-ethyl-4-methylpentan-3-ol, any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.
Component in Polymer Synthesis (e.g., Polyurethanes, Polyimides)
While direct evidence is absent, the bifunctional nature of this compound makes it a candidate for integration into polymer chains or as a catalytic agent.
Polyurethanes:
In polyurethane chemistry, compounds containing hydroxyl and amine functionalities are fundamental building blocks. The hydroxyl group can react with isocyanates to form urethane linkages. Although the tertiary nature of the alcohol in this compound might lead to slower reaction kinetics compared to primary or secondary alcohols, it could be utilized to control the polymerization rate or to introduce specific side-chain structures. The primary amine group is also highly reactive towards isocyanates, forming urea linkages. The presence of both groups allows for the potential formation of poly(urethane-urea) copolymers.
Furthermore, sterically hindered amino alcohols can influence the properties of the resulting polymer. The bulky ethyl and methyl groups surrounding the tertiary alcohol could enhance the thermal stability and hydrolytic resistance of the polyurethane by shielding the urethane linkage from chemical attack. In some cases, severely sterically hindered secondary aminoether alcohols have been explored for specific applications, indicating the relevance of steric hindrance in this class of compounds.
Polyimides:
The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. While this compound is not a diamine, tertiary amines are commonly used as catalysts in the chemical imidization step of poly(amic acid)s. vt.edu The amine group in this compound could potentially serve this catalytic role. Additionally, if incorporated into the polymer backbone through its amine functionality (by reacting with a portion of the dianhydride), the pendant hydroxyl group could be used for subsequent cross-linking reactions or to modify the polymer's properties, such as solubility and adhesion. The synthesis of hyperbranched polyimides has been achieved using tetra-amines, demonstrating the versatility of amine functionalities in creating complex polymer architectures. rsc.org
Surface Modification and Coating Applications
Amino alcohols are widely used in coating formulations as dispersing agents, pH adjusters, and cross-linking agents. The structure of this compound suggests it could be effective in these roles.
The amine functionality also allows the compound to act as a pH stabilizer in waterborne coating formulations. Maintaining a stable alkaline pH is crucial for the stability of latex binders and the effectiveness of other additives. google.com
Furthermore, the hydroxyl group can participate in cross-linking reactions with other components of the coating, such as melamine-formaldehyde or isocyanate resins, to form a durable and chemically resistant film. This dual functionality can be advantageous in creating high-performance coatings.
Below is a table summarizing the potential functions of analogous amino alcohols in coatings, which could be extrapolated to this compound.
| Function | Relevant Structural Feature | Benefit in Coatings | Example of Analogous Compound |
| Pigment Dispersant | Primary Amine Group, Bulky Alkyl Structure | Improved color stability, prevention of agglomeration | 2-Amino-2-methyl-1-propanol (AMP) coatingsworld.compcimag.com |
| pH Stabilizer | Amine Group | Enhanced formulation stability | 2-Amino-2-ethyl-1,3-propanediol (AEPD) pcimag.com |
| Cross-linking Agent | Hydroxyl Group | Increased durability and chemical resistance | Multifunctional β-amino alcohols rsc.org |
Role in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry involves the study of non-covalent interactions between molecules to form organized assemblies. The structure of this compound, with its hydrogen-bonding amine and hydroxyl groups and its hydrophobic alkyl chains, provides the necessary features for self-assembly.
In solution, molecules of this type could potentially form micelles, vesicles, or other aggregates. The hydrophobic ethyl and methyl groups would tend to cluster together to minimize contact with a polar solvent, while the polar amine and hydroxyl groups would be exposed to the solvent.
Furthermore, chiral amino alcohols are known to form chiral environments that can influence the outcome of chemical reactions. For instance, amphiphilic amino alcohols have been used to create supramolecular structures that can control the stereochemistry of photochemical reactions. nih.gov If this compound were synthesized in an enantiomerically pure form, it could potentially be used in similar applications as a chiral directing agent.
The self-assembly of amino acids and their derivatives into well-defined nanostructures is a topic of significant research interest. nih.gov While not an amino acid, the presence of both an amine and a hydroxyl group in this compound could lead to the formation of hydrogen-bonded networks, which are a key driving force in the self-assembly of many biological and synthetic molecules.
The table below outlines the potential supramolecular behaviors of this compound based on the properties of similar compounds.
| Supramolecular Phenomenon | Driving Force / Structural Feature | Potential Application |
| Self-Assembly into Aggregates | Amphiphilicity (polar head, nonpolar tail) | Drug delivery, templating nanomaterials |
| Formation of Hydrogen-Bonded Networks | Amine and Hydroxyl Groups | Gel formation, creation of ordered materials |
| Chiral Recognition/Induction (if chiral) | Stereocenter at C3 | Asymmetric catalysis, chiral separations |
Future Research Directions and Perspectives
Exploration of Novel Stereoselective Synthetic Pathways
The presence of a stereocenter in 1-Amino-3-ethyl-4-methylpentan-3-ol makes the development of efficient stereoselective synthetic methods a primary research goal. Future work should focus on asymmetric synthesis routes that allow for the selective production of a single enantiomer. Key areas of exploration include:
Proline-Catalyzed Reactions: The use of organocatalysts like L-proline for asymmetric transformations is a well-established strategy. juniperpublishers.com Future research could adapt proline-catalyzed α-aminooxylation or similar reactions to precursors of this compound to introduce the desired stereochemistry early in the synthetic sequence. juniperpublishers.com
Sharpless Asymmetric Epoxidation: For synthetic routes involving allylic alcohol intermediates, the Sharpless asymmetric epoxidation offers a powerful method for introducing chirality with high enantioselectivity. juniperpublishers.com
Enzyme-Catalyzed Reactions: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases are used in the stereoselective synthesis of chiral amines and could be explored for the production of enantiomerically pure amino alcohols. mdpi.com
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Organocatalysis (e.g., L-proline) | Milder reaction conditions, readily available catalysts. | Optimization of catalyst loading and reaction parameters for high enantiomeric excess. |
| Transition Metal Catalysis | High catalytic activity and turnover numbers. | Catalyst cost, removal of metal residues from the final product. |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, environmentally benign. | Enzyme stability, substrate scope, and process optimization. |
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
Development of High-Throughput Screening for Catalytic Efficacy
Amino alcohols are frequently employed as ligands in asymmetric catalysis. To efficiently explore the catalytic potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are essential. Future research in this area should focus on:
Parallel Reaction Platforms: Implementing multi-well reactor systems, such as those with 8 or more parallel reaction vials, allows for the simultaneous screening of multiple catalysts, substrates, and reaction conditions. asynt.com This accelerates the discovery of optimal catalytic systems. asynt.com
Rapid Analytical Techniques: The development of fast and reliable analytical methods, such as gas chromatography (GC) with chiral stationary phases, is crucial for determining chemical yield and enantioselectivity in a high-throughput manner. nih.gov This avoids time-consuming workup procedures. nih.gov
Assay Development: Designing colorimetric or fluorometric assays can provide a rapid visual indication of catalytic activity, further streamlining the screening process.
Integration into Flow Chemistry Systems for Scalable Production
For the potential industrial application of this compound, scalable and continuous manufacturing processes are highly desirable. Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future research should investigate:
Packed-Bed Reactors: Immobilizing either the catalyst for the synthesis or the amino alcohol itself (as a ligand) onto a solid support allows for its use in packed-bed flow reactors. This facilitates catalyst separation and recycling.
Process Parameter Optimization: A systematic study of the effects of flow rate, temperature, pressure, and reactant concentrations on reaction yield and selectivity will be necessary to establish robust and efficient continuous-flow protocols.
In-line Analysis: The integration of in-line analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can enable real-time monitoring and control of the reaction process.
Advanced Spectroscopic Studies for Dynamic Behavior
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is critical for elucidating its function, particularly in catalytic applications. Advanced spectroscopic techniques can provide valuable insights:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule.
Vibrational Circular Dichroism (VCD): VCD spectroscopy can be a powerful tool for determining the absolute configuration of chiral molecules in solution.
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction will provide the definitive solid-state structure of the molecule, including its absolute stereochemistry.
Further Computational Modeling for Predictive Design
In conjunction with experimental studies, computational modeling can provide a deeper understanding of the structure-property relationships of this compound and guide the design of new derivatives with enhanced properties. Future computational work should include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for structural validation. rsc.org
Molecular Docking: If this amino alcohol is explored for its potential as a ligand in catalysis, molecular docking studies can predict its binding mode to a metal center and help to rationalize the observed stereoselectivity. rsc.org
Conformational Analysis: A thorough conformational search can identify the low-energy conformations of the molecule, which is important for understanding its reactivity and interactions.
Investigation of Green Synthetic Routes and Waste Reduction Strategies
Modern chemical synthesis places a strong emphasis on sustainability and the reduction of environmental impact. Future research on the synthesis of this compound should prioritize green chemistry principles:
Use of Greener Solvents: Exploring the use of water, ionic liquids, or supercritical fluids as reaction media can reduce the reliance on volatile and often toxic organic solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product will minimize waste generation.
Catalyst Recycling: For catalytic syntheses, developing methods for the efficient recovery and reuse of the catalyst is essential for a sustainable process.
Q & A
Q. Basic
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) or methanol/dichloromethane (1:9) .
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes thermal decomposition .
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove amine salts .
How can computational modeling predict reactivity or stability?
Q. Advanced
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose synthetic routes based on fragment coupling and functional group compatibility .
- Molecular Dynamics (MD) : Simulates solvent interactions and transition states to predict reaction pathways .
- pKa Prediction : Software (e.g., MarvinSketch) estimates amino and hydroxyl group acidity (pKa ~9–11), guiding pH-sensitive reactions .
What safety protocols are critical for handling amino alcohols?
Q. Basic
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential amine vapors (TLV: 5 ppm) .
- Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .
How can mechanistic studies elucidate side reactions during synthesis?
Q. Advanced
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates (e.g., imine formation in reductive amination) .
- Isotopic Labeling : ¹⁵N-labeled ammonia traces nitrogen incorporation pathways .
- Quantum Mechanical Calculations : Identify transition states for competing pathways (e.g., elimination vs. substitution) .
What methods assess solubility and stability under varying conditions?
Q. Basic
- Solubility Testing : Shake-flask method in buffers (pH 3–10) or solvents (logP ~1.5–2.5 predicted) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
How to design enantioselective synthesis for pharmacological applications?
Q. Advanced
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes .
- Crystallization-Induced Diastereomer Transformation : Preferentially crystallize one diastereomer from a racemate .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
